N-(pentan-3-yl)cyclohexanamine
Description
N-(pentan-3-yl)cyclohexanamine is a secondary amine featuring a cyclohexylamine backbone substituted with a pentan-3-yl group (C₅H₁₁) at the nitrogen atom. While direct data on this compound is absent in the provided evidence, its structure can be inferred from its systematic name. The molecular formula is C₁₁H₂₃N, with a molecular weight of 169.31 g/mol. The pentan-3-yl group introduces a branched aliphatic chain, likely enhancing lipophilicity compared to simpler cyclohexanamine derivatives.
Properties
CAS No. |
51609-04-2 |
|---|---|
Molecular Formula |
C11H23N |
Molecular Weight |
169.31 g/mol |
IUPAC Name |
N-pentan-3-ylcyclohexanamine |
InChI |
InChI=1S/C11H23N/c1-3-10(4-2)12-11-8-6-5-7-9-11/h10-12H,3-9H2,1-2H3 |
InChI Key |
CXYLGIIDNWQTIJ-UHFFFAOYSA-N |
SMILES |
CCC(CC)NC1CCCCC1 |
Canonical SMILES |
CCC(CC)NC1CCCCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Diversity and Molecular Properties
The table below compares N-(pentan-3-yl)cyclohexanamine with key analogs from the evidence, focusing on substituent type, molecular weight, synthesis yields, and properties:
Key Observations:
- Substituent Effects: The pentan-3-yl group in the target compound provides moderate lipophilicity, intermediate between small methyl groups (N-Methylcyclohexanamine) and bulky cyclohexyl groups (N-Methyldicyclohexylamine). Heterocyclic substituents (e.g., triazole in Compound 57 ) increase polarity, affecting solubility and biological activity.
Synthesis and Purification :
Physical State :
Pharmacological and Reactivity Insights
- Lipophilicity : The pentan-3-yl group likely enhances membrane permeability compared to methyl or aromatic substituents, making it relevant in drug design.
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